molecular formula C8H16ClN B1584250 1-(2-Chloropropyl)piperidine CAS No. 698-92-0

1-(2-Chloropropyl)piperidine

Cat. No. B1584250
CAS RN: 698-92-0
M. Wt: 161.67 g/mol
InChI Key: KFWCHHIRLGAWOS-UHFFFAOYSA-N
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Description

“1-(2-Chloropropyl)piperidine” is a chemical compound with the molecular formula C8H16ClN . It is a type of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A simple and effective route was reported for the synthesis of 1,5-fused-1,2,3-triazoles having piperazine moiety through alkyne–azide 1,3-dipolar cycloaddition .

Scientific Research Applications

Gastric Antisecretory Agents

1-(2-Chloropropyl)piperidine has been explored in the synthesis of gastric antisecretory agents. For instance, 4-(diphenylmethyl)-1-[(octylimino)methyl]piperidine, derived from piperidine analogues, showed promise as a nonanticholinergic gastric antisecretory drug, potentially beneficial in treating peptic ulcer disease (Scott et al., 1983).

Impurity Identification in Pharmaceuticals

Research has also focused on identifying and quantifying impurities in pharmaceuticals containing piperidine derivatives. A study on cloperastine hydrochloride, a piperidine derivative used in cough treatment, isolated and identified various impurities, including those related to piperidine structures (Liu et al., 2020).

Antimicrobial Activity

Piperidine derivatives, such as 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine, have been synthesized and evaluated for their antimicrobial properties. These compounds showed significant potential against bacterial and fungal pathogens of tomato plants (Vinaya et al., 2009).

Crystal Structure Studies

Studies on the crystal structure of novel bioactive heterocycles incorporating piperidine have been conducted. For example, 7-chloro-5-cyclopropyl-9-methyl-10-(2-piperidin-1-yl-ethyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a, d] cyclohepten-11-one, derived from a piperidine intermediate, was synthesized and its crystal structure analyzed, contributing to the understanding of its biological importance (Thimmegowda et al., 2009).

Synthesis of Piperidine-Based Compounds

The synthesis of piperidine-based compounds, such as N-substituted glutarimides, has been explored for their potential in pharmaceutical applications. These compounds, containing a piperidine ring, are significant due to their biological properties like antiviral activity (Rajput & Nagarale, 2016).

Synthetic Applications

1-Piperidino-1-trimethylsilyloxycyclopropane, derived from the piperidide of 3-chloropropionic acid, was used in synthetic applications, functioning as cyclopropanone equivalents. This research contributes to the formation of pyrroles, pyrrolines, and pyrrolizidines (Wasserman et al., 1989).

Cytotoxic and Anticancer Agents

Piperidine derivatives have been investigated for their cytotoxicity and potential as anticancer agents. Compounds like 4-(beta-arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols displayed significant cytotoxicity toward various cancer cells, suggesting their use in cancer treatment (Dimmock et al., 1998).

properties

IUPAC Name

1-(2-chloropropyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClN/c1-8(9)7-10-5-3-2-4-6-10/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWCHHIRLGAWOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCCC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00990058
Record name 1-(2-Chloropropyl)piperidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloropropyl)piperidine

CAS RN

698-92-0
Record name 1-(2-Chloropropyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=698-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloropropyl)piperidine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Chloropropyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00990058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-chloropropyl)piperidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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